Cas no 1210532-91-4 (7-methoxy-N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-1-benzofuran-2-carboxamide)

7-methoxy-N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-1-benzofuran-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 7-methoxy-N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-1-benzofuran-2-carboxamide
- VU0644208-1
- 1210532-91-4
- 7-methoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1-benzofuran-2-carboxamide
- AKOS024509773
- F5479-0277
- 7-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide
- 7-methoxy-N-[3-(6-oxopyridazin-1-yl)propyl]-1-benzofuran-2-carboxamide
-
- インチ: 1S/C17H17N3O4/c1-23-13-6-2-5-12-11-14(24-16(12)13)17(22)18-8-4-10-20-15(21)7-3-9-19-20/h2-3,5-7,9,11H,4,8,10H2,1H3,(H,18,22)
- InChIKey: GXFUWMRTBRAPHG-UHFFFAOYSA-N
- SMILES: O1C(C(NCCCN2C(C=CC=N2)=O)=O)=CC2C=CC=C(C1=2)OC
計算された属性
- 精确分子量: 327.12190603g/mol
- 同位素质量: 327.12190603g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 24
- 回転可能化学結合数: 6
- 複雑さ: 534
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 84.1Ų
7-methoxy-N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-1-benzofuran-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5479-0277-5μmol |
7-methoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1-benzofuran-2-carboxamide |
1210532-91-4 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5479-0277-4mg |
7-methoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1-benzofuran-2-carboxamide |
1210532-91-4 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5479-0277-1mg |
7-methoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1-benzofuran-2-carboxamide |
1210532-91-4 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5479-0277-5mg |
7-methoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1-benzofuran-2-carboxamide |
1210532-91-4 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5479-0277-3mg |
7-methoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1-benzofuran-2-carboxamide |
1210532-91-4 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5479-0277-2μmol |
7-methoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1-benzofuran-2-carboxamide |
1210532-91-4 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5479-0277-2mg |
7-methoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1-benzofuran-2-carboxamide |
1210532-91-4 | 2mg |
$59.0 | 2023-09-10 |
7-methoxy-N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-1-benzofuran-2-carboxamide 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
7-methoxy-N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-1-benzofuran-2-carboxamideに関する追加情報
7-Methoxy-N-(3-(6-Oxo-1,6-Dihydropyridazin-1-yl)Propyl)-1-Benzofuran-2-Carboxamide: A Comprehensive Overview
The compound CAS No. 1210532-91-4, also known as 7-methoxy-N-(3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl)-1-benzofuran-2-carboxamide, represents a significant advancement in the field of organic chemistry and drug discovery. This compound has garnered attention due to its unique structural features and potential biological activities. In this article, we delve into the properties, synthesis, and applications of this compound, supported by the latest research findings.
The molecular structure of 7-methoxy-N-(3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl)-1-benzofuran-2-carboxamide is characterized by a benzofuran ring system, which is a fused bicyclic structure consisting of a benzene ring and a furan ring. The presence of the methoxy group at position 7 of the benzofuran moiety introduces electron-donating effects, potentially influencing the compound's reactivity and pharmacokinetic properties. Additionally, the dihydropyridazine ring system incorporated into the molecule adds complexity to its structure and may contribute to its bioactivity.
Recent studies have highlighted the importance of dihydropyridazine derivatives in medicinal chemistry. These structures are known for their ability to modulate various biological targets, including enzymes, receptors, and ion channels. The integration of a dihydropyridazine moiety into the molecule suggests that this compound may exhibit potent biological activity. For instance, research published in Journal of Medicinal Chemistry demonstrated that dihydropyridazine-containing compounds can act as inhibitors of kinases, which are critical targets in cancer therapy.
The synthesis of CAS No. 1210532-91-4 involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Key steps include the formation of the benzofuran ring system through cyclization reactions and the subsequent introduction of the dihydropyridazine moiety via coupling reactions. The use of transition metal catalysts, such as palladium complexes, has been reported to enhance the efficiency and selectivity of these reactions. Researchers at Stanford University have recently optimized similar synthetic pathways, achieving high yields and purity levels for analogous compounds.
In terms of physical properties, 7-methoxy-N-(3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl)-1-benzofuran-2-carboxamide exhibits a melting point of approximately 245°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility profile is crucial for determining its suitability as a drug candidate, as poor solubility can hinder bioavailability. To address this challenge, scientists at Pfizer have explored various strategies to enhance solubility, including the incorporation of hydrophilic groups or the use of nanotechnology-based delivery systems.
The biological activity of this compound has been extensively studied in vitro and in vivo models. Preclinical studies conducted at the University of California, San Francisco (UCSF), revealed that this compound exhibits potent anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. COX inhibitors are widely used in treating conditions such as arthritis and inflammatory bowel disease; thus, this finding underscores the potential therapeutic value of this compound.
Beyond its anti-inflammatory effects, recent research has explored the anticancer potential of CAS No. 1210532-91-. A study published in Nature Communications demonstrated that this compound induces apoptosis in human breast cancer cells by targeting the Bcl-2 family proteins. Apoptosis is a programmed cell death mechanism that is often dysregulated in cancer cells; therefore, compounds that can restore this process are highly sought after in oncology research.
In addition to its pharmacological applications, this compound has also been investigated for its role in agrochemicals. Researchers at Syngenta have explored its potential as an herbicide due to its ability to inhibit key enzymes involved in plant metabolism. Field trials conducted in controlled environments have shown promising results, with significant reductions in weed growth observed when treated with this compound.
The environmental impact of synthetic chemicals is a growing concern in modern society. To address this issue, scientists at Green Chemistry Research Institute have developed sustainable methods for synthesizing compounds like CAS No. 1210532-. These methods utilize renewable feedstocks and catalytic processes that minimize waste generation and energy consumption.
In conclusion,
CAS No.
1210532-91-4 (7-methoxy-N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-1-benzofuran-2-carboxamide) Related Products
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